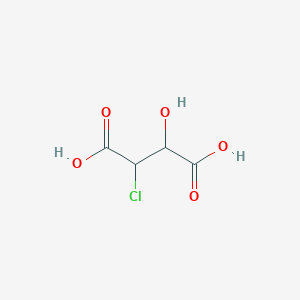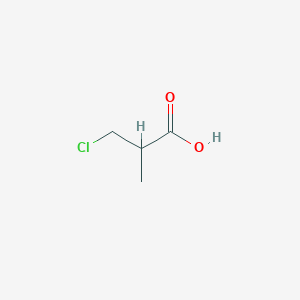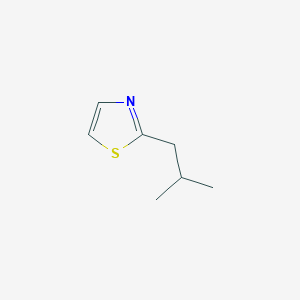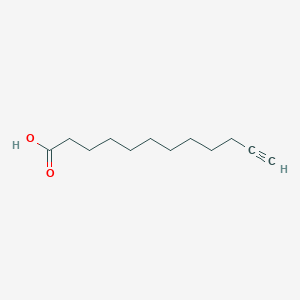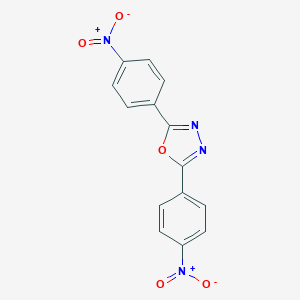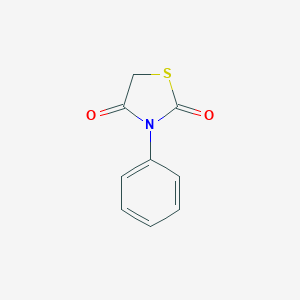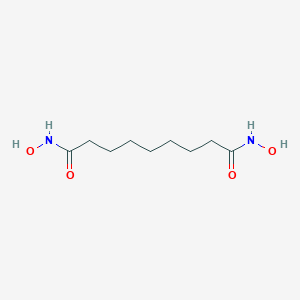![molecular formula C4H14Si2 B093342 [(Methylsilyl)methyl]dimethylsilane CAS No. 18148-13-5](/img/structure/B93342.png)
[(Methylsilyl)methyl]dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Methylsilyl)methyl]dimethylsilane, commonly referred to as MSDMS, is a chemical compound that has been widely used in scientific research for its unique properties. It is a silane compound that contains both methyl and silyl groups, and its molecular formula is C5H16Si2. MSDMS is a colorless and odorless liquid that is highly reactive and has a low boiling point.
Mécanisme D'action
The mechanism of action of MSDMS is not well understood, but it is believed to act as a nucleophile in various chemical reactions. It can react with various electrophiles to form new compounds. MSDMS has been used as a reagent in various reactions such as hydrosilylation, Grignard reactions, and cross-coupling reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of MSDMS. However, it is known to be a highly reactive compound that can react with various biological molecules such as proteins and nucleic acids. It is important to handle MSDMS with care as it can be toxic and harmful to human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MSDMS in lab experiments is its reactivity. It can be used as a precursor for the synthesis of various other compounds, which can have applications in different fields of research. However, MSDMS is a highly reactive and unstable compound that can be dangerous to handle. It requires special handling and storage procedures to ensure the safety of researchers.
Orientations Futures
There are various future directions for the use of MSDMS in scientific research. One potential application is the synthesis of new organosilicon compounds that have unique properties. MSDMS can also be used as a reagent in the development of new chemical reactions. Further research is needed to understand the mechanism of action of MSDMS and its potential applications in different fields of research.
Conclusion:
[(Methylsilyl)methyl]dimethylsilane is a highly reactive and unique compound that has been extensively used in scientific research. Its reactivity and ability to act as a precursor for the synthesis of various other compounds make it a valuable reagent in different fields of research. However, it requires special handling and storage procedures due to its instability and potential toxicity. Further research is needed to understand its mechanism of action and potential applications in different fields of research.
Méthodes De Synthèse
The synthesis of MSDMS can be achieved through the reaction of dimethylchlorosilane with methylmagnesium bromide in the presence of a catalyst. This reaction produces MSDMS as the main product, along with some minor byproducts. The purity of the final product can be improved through various purification techniques such as distillation and chromatography.
Applications De Recherche Scientifique
MSDMS has been extensively used in scientific research due to its unique properties. It is a highly reactive compound that can be used as a precursor for the synthesis of various other compounds. MSDMS has been used in the synthesis of organosilicon compounds, which have applications in the fields of materials science, electronics, and pharmaceuticals.
Propriétés
Numéro CAS |
18148-13-5 |
|---|---|
Nom du produit |
[(Methylsilyl)methyl]dimethylsilane |
Formule moléculaire |
C4H14Si2 |
Poids moléculaire |
115.3 g/mol |
InChI |
InChI=1S/C4H11Si2/c1-5-4-6(2)3/h4H2,1-3H3 |
Clé InChI |
JQLHOYGYUAMAFN-UHFFFAOYSA-N |
SMILES |
C[Si]C[Si](C)C |
SMILES canonique |
C[SiH2]C[SiH](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



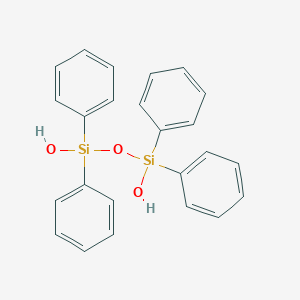
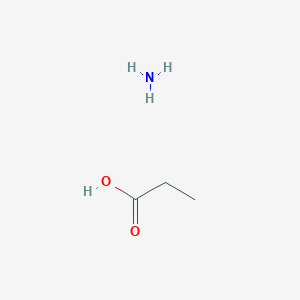
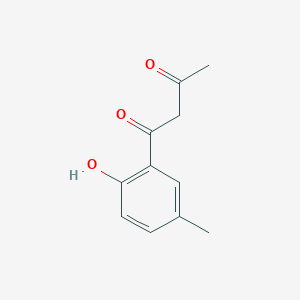
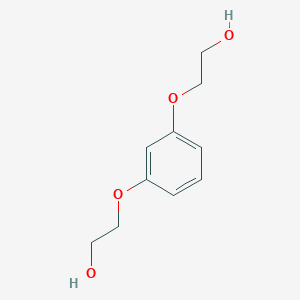
![2-Azaspiro[4.4]nonane](/img/structure/B93273.png)
![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)
![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)
